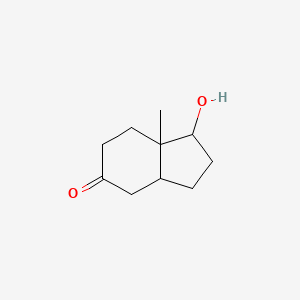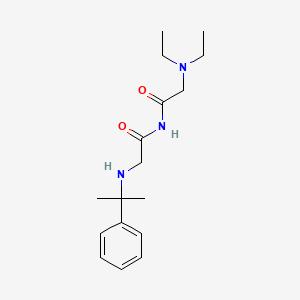![molecular formula C14H12BrN3O4S B14671879 2-[2-(4-bromophenyl)sulfonylhydrazinyl]-2-oxo-N-phenylacetamide CAS No. 38629-79-7](/img/structure/B14671879.png)
2-[2-(4-bromophenyl)sulfonylhydrazinyl]-2-oxo-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-bromophenyl)sulfonylhydrazinyl]-2-oxo-N-phenylacetamide is an organic compound with a complex structure that includes a bromophenyl group, a sulfonylhydrazinyl group, and an oxoacetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(4-bromophenyl)sulfonylhydrazinyl]-2-oxo-N-phenylacetamide typically involves multiple steps. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with hydrazine to form 4-bromophenylsulfonylhydrazine. This intermediate is then reacted with N-phenylglycine in the presence of a coupling agent to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Products include sulfonylhydrazones.
Reduction: Products include hydroxyl derivatives.
Substitution: Products include various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-[2-(4-bromophenyl)sulfonylhydrazinyl]-2-oxo-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[2-(4-bromophenyl)sulfonylhydrazinyl]-2-oxo-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking their catalytic activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- 4-((2-(4-bromophenyl)hydrazinyl)sulfonyl)benzoic acid
- 2-{2-[(4-Bromophenyl)sulfonyl]hydrazino}-2-oxoacetamide
Comparison: Compared to similar compounds, 2-[2-(4-bromophenyl)sulfonylhydrazinyl]-2-oxo-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromophenyl group provides opportunities for further functionalization, while the sulfonylhydrazinyl and oxoacetamide groups contribute to its reactivity and potential biological activity.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
38629-79-7 |
|---|---|
Molekularformel |
C14H12BrN3O4S |
Molekulargewicht |
398.23 g/mol |
IUPAC-Name |
2-[2-(4-bromophenyl)sulfonylhydrazinyl]-2-oxo-N-phenylacetamide |
InChI |
InChI=1S/C14H12BrN3O4S/c15-10-6-8-12(9-7-10)23(21,22)18-17-14(20)13(19)16-11-4-2-1-3-5-11/h1-9,18H,(H,16,19)(H,17,20) |
InChI-Schlüssel |
PKHWENRXYFHRFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NNS(=O)(=O)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


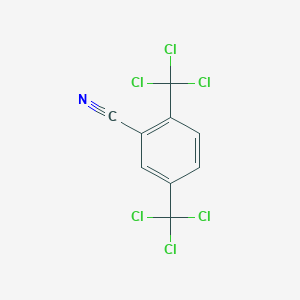
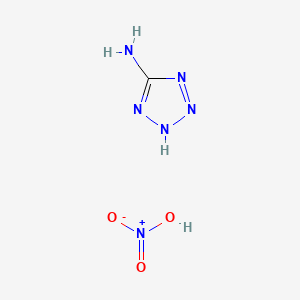
![[3-(2-Iodophenyl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14671807.png)
![4-[2-(4-Methylphenyl)hydrazinylidene]-2-[(E)-(phenylimino)methyl]cyclohexa-2,5-dien-1-one](/img/structure/B14671815.png)
![Methyl [3-methoxy-5-(propan-2-yl)phenyl]acetate](/img/structure/B14671820.png)
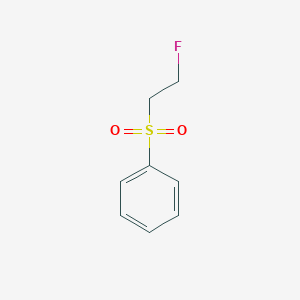
![Tetra([1,1'-biphenyl]-4-yl)stannane](/img/structure/B14671831.png)


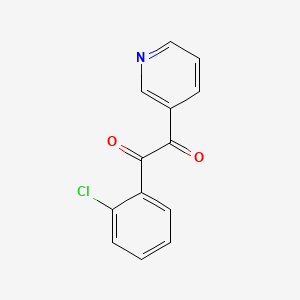

![3-[5-(4-Bromophenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14671855.png)
